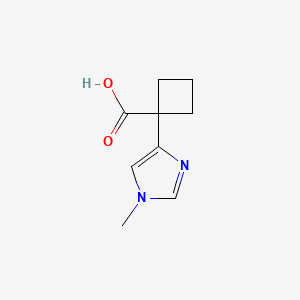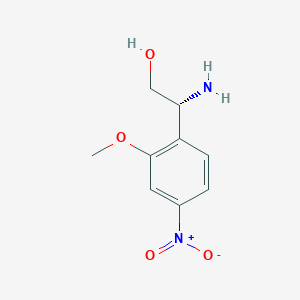![molecular formula C10H9NOS B13599829 2-Amino-1-(benzo[b]thiophen-3-yl)ethan-1-one](/img/structure/B13599829.png)
2-Amino-1-(benzo[b]thiophen-3-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-1-(benzo[b]thiophen-3-yl)ethan-1-one is a heterocyclic compound that contains a thiophene ring fused with a benzene ring. This compound is of significant interest in medicinal chemistry due to its potential therapeutic properties. The presence of both amino and ketone functional groups in its structure allows it to participate in various chemical reactions, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(benzo[b]thiophen-3-yl)ethan-1-one typically involves the following steps:
Formation of the Benzo[b]thiophene Ring: The benzo[b]thiophene ring can be synthesized through the cyclization of appropriate precursors. One common method involves the reaction of 2-bromobenzaldehyde with thiourea in the presence of a base to form the benzo[b]thiophene core.
Introduction of the Amino Group: The amino group can be introduced through a nucleophilic substitution reaction. For example, the benzo[b]thiophene derivative can be reacted with ammonia or an amine under suitable conditions to introduce the amino group at the desired position.
Formation of the Ethanone Moiety: The ethanone moiety can be introduced through acylation reactions. For instance, the amino-benzo[b]thiophene can be reacted with an acyl chloride or anhydride to form the ethanone derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents used in these reactions are chosen to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-(benzo[b]thiophen-3-yl)ethan-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form imines or enamines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in the presence of a base.
Condensation: Acid or base catalysts can facilitate condensation reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Condensation: Imines or enamines.
Scientific Research Applications
2-Amino-1-(benzo[b]thiophen-3-yl)ethan-1-one has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential as a therapeutic agent in treating various diseases.
Industry: The compound is used in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-Amino-1-(benzo[b]thiophen-3-yl)ethan-1-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the amino and ketone groups allows it to form hydrogen bonds and other interactions with its molecular targets, influencing its biological activity.
Comparison with Similar Compounds
Similar Compounds
2-Acetylbenzothiophene: Similar structure but lacks the amino group.
1-(Benzo[b]thiophen-2-yl)ethan-1-one: Similar structure but with different substitution pattern.
2-Acetylthiophene: Contains a thiophene ring but lacks the fused benzene ring.
Uniqueness
2-Amino-1-(benzo[b]thiophen-3-yl)ethan-1-one is unique due to the presence of both amino and ketone functional groups, which allows it to participate in a wide range of chemical reactions. This versatility makes it a valuable intermediate in organic synthesis and a potential candidate for various scientific research applications.
Properties
Molecular Formula |
C10H9NOS |
|---|---|
Molecular Weight |
191.25 g/mol |
IUPAC Name |
2-amino-1-(1-benzothiophen-3-yl)ethanone |
InChI |
InChI=1S/C10H9NOS/c11-5-9(12)8-6-13-10-4-2-1-3-7(8)10/h1-4,6H,5,11H2 |
InChI Key |
YQGBCFBMHZVHTL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CS2)C(=O)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(1S,4S)-4-aminocyclopent-2-en-1-yl]aceticacidhydrochloride](/img/structure/B13599772.png)
![3-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride](/img/structure/B13599786.png)
![1-[2-(1h-1,2,4-Triazol-1-yl)ethyl]cyclopropan-1-amine](/img/structure/B13599793.png)










